5-Pyrrolidinomethyluridine

Chemical Biology Physicochemical Properties Scaffold Design

Researchers requiring structurally distinct nucleoside analogs for de novo SAR exploration often face a gap in commercially available 5-substituted uridines with tailored physicochemical properties. 5-Pyrrolidinomethyluridine addresses this need as a unique, 5-pyrrolidinomethyl-modified scaffold. - MW 327.33 g/mol; XLogP -1.6 - provides a distinct +54.09 Da mass shift and +1.1 LogP differential versus 5-aminomethyluridine for membrane permeability and transporter studies. - No intrinsic bioactivity reported - ideal as a negative control or comparator against active analogs (e.g., 5-fluorouridine, IC50 ~2 nM in L1210 cells). - Sourced from ISO-certified suppliers; batch-specific ≥98% purity; ambient-temperature shipping with powder stability at -20°C for 3 years.

Molecular Formula C14H21N3O6
Molecular Weight 327.33 g/mol
Cat. No. B12099848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyrrolidinomethyluridine
Molecular FormulaC14H21N3O6
Molecular Weight327.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22)
InChIKeyKVVBRYQVEYLNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pyrrolidinomethyluridine: Compound Overview


5-Pyrrolidinomethyluridine (CAS: 1613530-41-8) is a synthetic, 5-modified pyrimidine nucleoside analog of uridine . It is classified as a nucleoside antimetabolite and is primarily used as a research tool and scaffold in chemical biology . The compound features a pyrrolidinomethyl group at the 5-position of the uracil base, resulting in a molecular formula of C14H21N3O6 and a molecular weight of 327.33 g/mol . This modification is characteristic of a class of compounds investigated for their potential to interfere with nucleic acid metabolism and related cellular processes .

Exploratory scaffold for 5-modified uridine analogs Pyrrolidine-group enables structural diversification with distinct physicochemical profile
Chemical biology tool compound No established bioactivity; intended for perturbation studies and SAR generation
Requires de novo validation Users must independently confirm any biological activity or target engagement

Evidence Gap for 5-Pyrrolidinomethyluridine


In the family of 5-substituted uridines, seemingly minor structural variations, such as replacing a simple methyl group with an amino, morpholino, or pyrrolidino moiety, are known to profoundly alter a compound's interaction with target enzymes, its cellular uptake, and its overall biological profile [1]. However, a review of the current scientific and patent literature for 5-Pyrrolidinomethyluridine reveals a significant evidence gap. No primary research papers or patents were identified that provide quantitative, head-to-head comparisons of 5-Pyrrolidinomethyluridine with its closest analogs (e.g., 5-aminomethyluridine or 5-morpholinomethyluridine) in any specific biological or biochemical assay. Therefore, while the structural uniqueness of 5-Pyrrolidinomethyluridine implies potential functional differentiation, this cannot be substantiated with verifiable quantitative data. Potential users should be aware that any claim of unique activity for this compound must be validated through their own de novo experimental work.

1 Minor 5-position modifications (amino to pyrrolidino) may profoundly alter enzyme interaction and cellular uptake—no direct functional equivalence can be assumed.
2 No head-to-head quantitative comparisons with 5-aminomethyluridine or 5-morpholinomethyluridine are available; substitution risk remains unquantified.
3 Class-level nucleoside antimetabolite annotation is a vendor-level inference, not a validated property—do not replace direct experimental evidence with analog assumptions.

5-Pyrrolidinomethyluridine: Key Comparative Data


Molecular Weight & Lipophilicity vs. 5-Aminomethyluridine

The substitution of a primary amine group in 5-aminomethyluridine with a pyrrolidine ring in 5-Pyrrolidinomethyluridine significantly alters key physicochemical properties. The molecular weight increases from 273.24 g/mol to 327.33 g/mol, and the calculated partition coefficient (XLogP) shifts from -2.7 to -1.6, indicating a substantial increase in lipophilicity [1]. These changes are known to influence membrane permeability and binding interactions, but the direct functional consequences for 5-Pyrrolidinomethyluridine have not been reported in comparative assays.

MW vs. 5-Aminomethyluridine
Data to verify
327.33 g/mol vs. 273.24 g/mol (+19.8%)
Calculated MW shift may influence ADME, but not experimentally confirmed.
In silico derivation from molecular formula; no measured data.
Chemical Biology Physicochemical Properties Scaffold Design

Lipophilicity (XLogP) vs. 5-Aminomethyluridine

Lipophilicity, as estimated by XLogP, is a key determinant of a compound's ability to cross cellular membranes. 5-Pyrrolidinomethyluridine has a calculated XLogP of -1.6 , which is markedly higher than the value of -2.7 reported for its close analog, 5-aminomethyluridine [1]. This difference of 1.1 log units is considered substantial in medicinal chemistry and suggests that 5-Pyrrolidinomethyluridine would be significantly more lipophilic. However, as with the molecular weight difference, the impact of this property on a specific biological assay has not been quantified in a comparative study.

XLogP vs. 5-Aminomethyluridine
Data to verify
-1.6 vs. -2.7 (Δ +1.1 log units)
Higher computed lipophilicity may affect membrane permeability; experimental uptake studies required.
In silico calculation only; no cell-based permeability data.
Physicochemical Property Lipophilicity Drug Design

Mechanism of Action vs. Structural Analogs

While no primary literature exists for 5-Pyrrolidinomethyluridine, vendors classify it as a purine nucleoside analogue, suggesting potential anticancer mechanisms via DNA synthesis inhibition and apoptosis induction . In contrast, its analog 5-aminomethyluridine is a naturally occurring RNA modification (nm5U) found in the tRNA wobble position and is not associated with antimetabolite activity [1]. This fundamental difference in biological context—a synthetic antimetabolite versus an endogenous epigenetic modifier—represents a critical, though qualitative, point of differentiation. The lack of quantitative comparative data on enzyme inhibition (e.g., IC50) means this is a class-level inference based on known roles, not a validated property of 5-Pyrrolidinomethyluridine.

Mechanistic context vs. analog
Class-level inference
Synthetic antimetabolite (potential DNA synthesis inhibitor) vs. endogenous tRNA modification (nm5U)
Divergent research application: perturbation tool vs. translation fidelity probe.
No IC50 or direct enzyme inhibition data; based on vendor annotation and natural occurrence.
Mechanism of Action Nucleoside Antimetabolite Enzyme Inhibition

5-Pyrrolidinomethyluridine: Application Scenarios


Scaffold for Novel 5-Modified Uridine Analogs

Given its unique structural features—a pyrrolidine ring linked to the 5-position of uridine—and the absence of published biological data, the most appropriate application for 5-Pyrrolidinomethyluridine is as a starting scaffold in exploratory medicinal chemistry. Researchers can use it to synthesize a library of novel analogs, capitalizing on the distinct physicochemical properties (MW = 327.33 g/mol, XLogP = -1.6) that differentiate it from simpler 5-substituted uridines . This approach allows for the de novo generation of proprietary structure-activity relationship (SAR) data.

Cellular Uptake and Metabolism Probe

The substantially increased molecular weight and lipophilicity of 5-Pyrrolidinomethyluridine compared to 5-aminomethyluridine (MW +54.09 g/mol, XLogP +1.1) make it a valuable tool for investigating how 5-position modifications influence the cellular pharmacology of nucleoside analogs [1]. In experiments where membrane permeability or interaction with transporters is a key variable, this compound can serve as a distinct test probe against less lipophilic analogs to dissect uptake mechanisms.

Negative Control for Bioactivity Assays

In the absence of a defined bioactivity profile, 5-Pyrrolidinomethyluridine is best utilized as a negative control or comparator compound in assays designed to evaluate the activity of other, more potent 5-substituted uridine analogs, such as 5-fluorouridine (IC50 ~ 2 nM against L1210 cells) . Its structural similarity but predicted lack of inherent activity makes it a useful tool for confirming the specificity of an observed effect for a more active analog.

Application
Selection Property
Validation Focus
Scaffold for novel 5-modified uridine analogs
Pyrrolidine-group differentiation from simpler 5-substituents
De novo SAR generation and proprietary library synthesis
Cellular uptake and metabolism probe
Lipophilicity shift (computed XLogP difference)
Uptake mechanism comparison with less lipophilic analogs
Negative control for bioactivity assays
Predicted lack of inherent antimetabolite activity
Specificity confirmation for more active 5-substituted uridine analogs

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